Cas no 129400-09-5 (Ethyl 2-methoxy-3-oxobutanoate)

Ethyl 2-methoxy-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-methoxy-3-oxobutanoate
- 2-methoxy-acetoacetic acid ethyl ester
- 2-Methoxyacetoessigsaeureaethylester
- AGN-PC-0028QF
- AK100700
- ANW-70005
- CTK8C3366
- ethyl 2-methoxyacetoacetate
- KB-252668
- SCHEMBL1333841
- DA-46313
- 129400-09-5
- DRZYDJCJGUTAQC-UHFFFAOYSA-N
- Ethyl2-methoxy-3-oxobutanoate
- A888858
- DTXSID80563365
- AKOS016001851
-
- MDL: MFCD23135765
- Inchi: InChI=1S/C7H12O4/c1-4-11-7(9)6(10-3)5(2)8/h6H,4H2,1-3H3
- InChI Key: DRZYDJCJGUTAQC-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(C(=O)C)OC
Computed Properties
- Exact Mass: 160.07355886g/mol
- Monoisotopic Mass: 160.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 52.6Ų
Ethyl 2-methoxy-3-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1802329-5g |
Ethyl 2-methoxy-3-oxobutanoate |
129400-09-5 | 98% | 5g |
¥13440.00 | 2024-08-09 |
Ethyl 2-methoxy-3-oxobutanoate Related Literature
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Additional information on Ethyl 2-methoxy-3-oxobutanoate
Ethyl 2-methoxy-3-oxobutanoate (CAS No. 129400-09-5): A Comprehensive Overview
Ethyl 2-methoxy-3-oxobutanoate, identified by its CAS number 129400-09-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.
The molecular structure of Ethyl 2-methoxy-3-oxobutanoate consists of a butanoate backbone modified by the presence of a methoxy group at the second carbon position and a carbonyl group at the third carbon position. This specific arrangement imparts distinct reactivity and solubility characteristics, making it suitable for diverse chemical transformations. The compound's ability to participate in nucleophilic addition reactions, esterifications, and other organic transformations underscores its utility in synthetic chemistry.
In recent years, there has been growing interest in the applications of Ethyl 2-methoxy-3-oxobutanoate in the pharmaceutical industry. Its structural features suggest potential roles as an intermediate in the synthesis of more complex molecules, including those with therapeutic implications. For instance, derivatives of this compound have been explored as precursors for drugs targeting neurological disorders, where precise molecular modifications can enhance bioavailability and pharmacological activity.
One of the most compelling aspects of Ethyl 2-methoxy-3-oxobutanoate is its versatility in chemical synthesis. Researchers have leveraged its reactivity to develop novel methodologies for constructing heterocyclic compounds, which are prevalent in many pharmacologically active substances. The methoxy and carbonyl functional groups provide multiple points for further derivatization, enabling chemists to tailor the molecule's properties for specific applications. This adaptability has made it a cornerstone in synthetic organic chemistry laboratories focused on drug discovery.
The pharmacological potential of derivatives derived from Ethyl 2-methoxy-3-oxobutanoate has also been a subject of extensive investigation. Studies have indicated that certain modifications to this core structure can lead to compounds with anti-inflammatory, antimicrobial, and even anticancer properties. These findings highlight the importance of Ethyl 2-methoxy-3-oxobutanoate as a building block for developing next-generation therapeutics. The compound's ability to serve as a scaffold for such diverse biological activities underscores its significance in medicinal chemistry.
From an industrial perspective, the production and utilization of Ethyl 2-methoxy-3-oxobutanoate are governed by stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced synthetic techniques to produce high-purity batches suitable for research and commercial applications. The compound's stability under various storage conditions further enhances its practicality as an industrial chemical intermediate.
The environmental impact of synthesizing and using Ethyl 2-methoxy-3-oxobutanoate is another critical consideration. Modern synthetic routes aim to minimize waste and reduce energy consumption, aligning with global efforts to promote sustainable chemistry practices. Researchers are continuously exploring greener alternatives for producing this compound, ensuring that its use remains environmentally responsible while maintaining high efficiency.
In conclusion, Ethyl 2-methoxy-3-oxobutanoate (CAS No. 129400-09-5) represents a fascinating compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features, coupled with its reactivity and versatility, make it an indispensable tool for chemists and pharmacologists worldwide. As research progresses, we can expect even more innovative uses for this compound, further solidifying its role as a cornerstone in modern chemical science.
129400-09-5 (Ethyl 2-methoxy-3-oxobutanoate) Related Products
- 81114-96-7(Methyl 2-methoxy-3-oxobutanoate)
- 2229148-36-9(tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate)
- 2228374-79-4(5-(3-fluoro-2-methylphenyl)-1,2-oxazol-4-amine)
- 1385416-31-8(3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide)
- 730964-84-8(Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate)
- 2229570-78-7(4-amino-4-(5-bromo-2-methylphenyl)cyclohexan-1-ol)
- 2098113-95-0(4-(Pyridin-3-yl)-1,4-diazepan-5-one dihydrochloride)
- 56911-50-3(2-(3-hydroxyphenyl)propanoic acid)
- 2763776-87-8(3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride)
- 205311-54-2(2-methyl-1H-imidazole-5-sulfonyl chloride)




